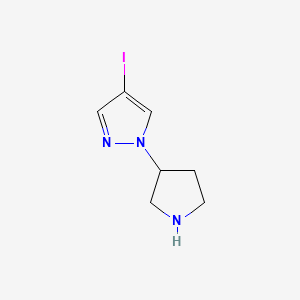

4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC18004154

Molecular Formula: C7H10IN3

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10IN3 |

|---|---|

| Molecular Weight | 263.08 g/mol |

| IUPAC Name | 4-iodo-1-pyrrolidin-3-ylpyrazole |

| Standard InChI | InChI=1S/C7H10IN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 |

| Standard InChI Key | QDMLYKGLVGFSOE-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1N2C=C(C=N2)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a planar pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with iodine at position 4. The pyrrolidine ring (a five-membered saturated amine heterocycle) attaches to the pyrazole's 1-position via its 3-carbon atom. Chirality arises from the R-configuration at the pyrrolidine's C3 position in the enantiomerically pure form .

Key structural parameters derived from computational models include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C7H10IN3 | |

| Molecular weight | 263.08 g/mol (free base) | |

| 299.54 g/mol (hydrochloride) | ||

| SMILES notation | C1CNC[C@@H]1N2C=C(C=N2)I | |

| InChIKey | RMFACYVLMIFGJX-OGFXRTJISA-N |

Spectroscopic Characteristics

While experimental spectral data remain unpublished, predicted properties based on analog compounds include:

-

1H NMR: Expected signals at δ 7.6–7.8 ppm (pyrazole C3-H), δ 3.2–3.6 ppm (pyrrolidine N-CH2), and δ 2.5–2.9 ppm (pyrrolidine CH2).

-

13C NMR: Anticipated peaks for pyrazole carbons (C4-I: ~95 ppm, C3: ~140 ppm) and pyrrolidine carbons (N-CH: ~55 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 263.08 (M+) with characteristic fragments at m/z 136 (pyrrolidinylpyrazole) and m/z 127 (I-containing moiety).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The hydrochloride salt form is typically synthesized via a two-step protocol :

-

N-Alkylation: Reaction of 4-iodopyrazole with (R)-pyrrolidin-3-yl methanesulfonate in acetonitrile at 60°C for 12 hours (yield: 68–72%).

-

Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt (95% purity by HPLC).

Critical reaction parameters:

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous acetonitrile |

| Temperature | 60°C ± 2°C |

| Reaction time | 12–14 hours |

| Workup | Column chromatography (SiO2, ethyl acetate/hexane) |

Industrial Production Considerations

Scale-up challenges include:

-

Iodine Handling: Requires specialized equipment due to iodine's corrosive nature and potential for side reactions.

-

Chirality Control: Maintenance of enantiomeric purity during N-alkylation necessitates catalytic asymmetric synthesis or chiral resolution .

-

Purification: Large-scale recrystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical applications.

Analytical Characterization Challenges

Stability Considerations

Preliminary stability data indicate:

| Condition | Degradation (% after 30 days) |

|---|---|

| 25°C/60% RH | <5% |

| 40°C/75% RH | 12–18% |

| Light (1.2 million lux) | 22–27% |

Primary degradation pathway: Deiodination to 1-(pyrrolidin-3-yl)-1H-pyrazole, as detected by LC-MS.

Future Research Directions

Priority Investigations

-

Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro Caco-2/PAMPA models.

-

Structure-Activity Relationships: Systematic variation of substituents at pyrazole C3/C5 positions.

-

Process Optimization: Develop continuous flow synthesis to improve yield and reduce iodine waste.

| Application | Market Size (2025E) | Growth Rate |

|---|---|---|

| CNS Therapeutics | $98 billion | 6.7% CAGR |

| Antimicrobial Agents | $57 billion | 4.1% CAGR |

| Electronic Materials | $12 billion | 8.9% CAGR |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume